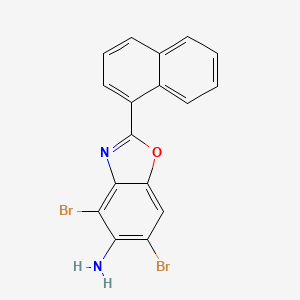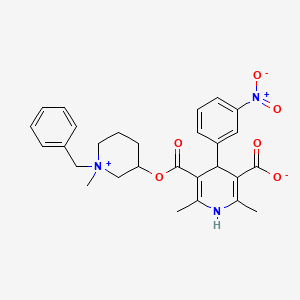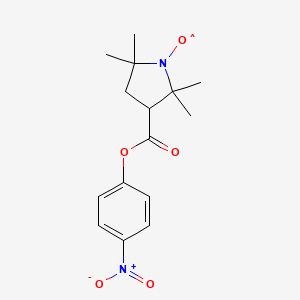
3-(4-Nitrophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Nitrophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is a stable nitroxide radical compound. It is known for its applications in various fields, including organic synthesis, polymer chemistry, and as a spin label in electron paramagnetic resonance (EPR) spectroscopy. The compound’s unique structure, featuring a nitroxide radical and a nitrophenyl group, makes it a valuable tool in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy typically involves the reaction of 4-nitrophenyl chloroformate with 2,2,5,5-tetramethyl-1-pyrrolidinyloxy in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
3-(4-Nitrophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy undergoes various chemical reactions, including:
Nucleophilic substitution: The nitrophenyl group can be substituted by nucleophiles such as amines and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Oxidation: The nitroxide radical can be oxidized to a nitrosonium ion using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Triethylamine, THF, room temperature.
Reduction: Hydrogen gas, palladium on carbon, room temperature.
Oxidation: m-Chloroperbenzoic acid, dichloromethane, room temperature.
Major Products
Nucleophilic substitution: Substituted phenoxycarbonyl derivatives.
Reduction: 3-(4-Aminophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy.
Oxidation: this compound nitrosonium ion.
科学的研究の応用
3-(4-Nitrophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy has a wide range of applications in scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of protein structures and conformational changes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of 3-(4-Nitrophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy involves its nitroxide radical, which can participate in redox reactions. The nitroxide radical can interact with other radicals, quenching them and preventing radical-induced damage. This property makes it useful as an antioxidant and in studying radical-mediated processes .
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Another stable nitroxide radical used in organic synthesis and as a spin label.
4-Hydroxy-TEMPO: A derivative of TEMPO with a hydroxyl group, used in similar applications.
3-Carboxy-PROXYL: A nitroxide radical with a carboxyl group, used in biological studies.
Uniqueness
3-(4-Nitrophenoxycarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is unique due to its nitrophenyl group, which allows for additional functionalization and reactivity compared to other nitroxide radicals. This makes it a versatile compound in various research applications .
特性
CAS番号 |
21913-97-3 |
|---|---|
分子式 |
C15H19N2O5 |
分子量 |
307.32 g/mol |
InChI |
InChI=1S/C15H19N2O5/c1-14(2)9-12(15(3,4)17(14)21)13(18)22-11-7-5-10(6-8-11)16(19)20/h5-8,12H,9H2,1-4H3 |
InChIキー |
LJQNUWWVYJMKTA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


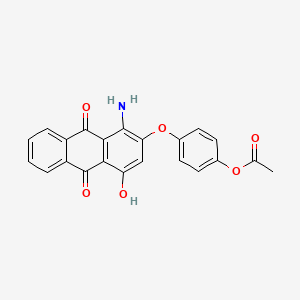

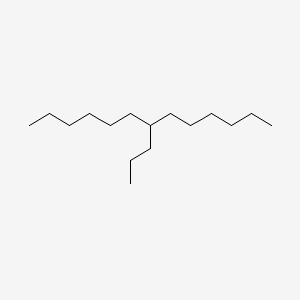

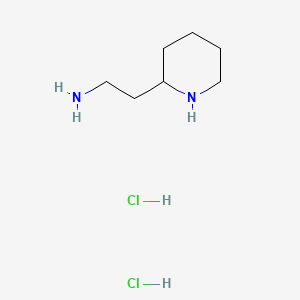


![1-Methyl-9-(1-methylethylidene)bicyclo[3.3.1]nonan-2-one](/img/structure/B13814630.png)

![[4-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13814642.png)

